![molecular formula C8H6Cl2N2OS B14300112 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine CAS No. 114138-86-2](/img/no-structure.png)
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chlorine and methoxy groups attached to the benzothiazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with aldehydes under oxidative conditions. For instance, the use of iodine in dimethylformamide (DMF) can facilitate the formation of benzothiazole derivatives . Another approach involves the use of microwave-assisted condensation reactions, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be advantageous for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: Similar structure but with one less chlorine atom.
6-Methoxy-1,3-benzothiazol-2-amine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2-Amino-6-methoxybenzothiazole: Another derivative with potential biological activities.
Uniqueness
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of two chlorine atoms, which can enhance its reactivity and potential biological activities. The combination of chlorine and methoxy groups can also influence its solubility and interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
114138-86-2 | |
Molekularformel |
C8H6Cl2N2OS |
Molekulargewicht |
249.12 g/mol |
IUPAC-Name |
5,7-dichloro-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H6Cl2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12) |
InChI-Schlüssel |
XDXHXMPHFWDFNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1Cl)SC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.